Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol
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Overview
Description
Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol is an organic compound characterized by the presence of a cyclohexane ring substituted with a hydroxyl group and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2,5-difluorobenzene.
Grignard Reaction: A Grignard reagent is prepared from 2,5-difluorobenzene and magnesium in anhydrous ether. This reagent is then reacted with cyclohexanone to form the corresponding alcohol.
Hydrogenation: The intermediate product is subjected to hydrogenation in the presence of a palladium catalyst to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reaction: Utilizing automated reactors to handle large volumes of reagents.
Catalytic Hydrogenation: Employing continuous flow reactors for efficient hydrogenation processes.
Chemical Reactions Analysis
Types of Reactions
Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using hydrogen gas and a metal catalyst.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-(2,5-difluorophenyl)cyclohexanone.
Reduction: Formation of 4-(2,5-difluorophenyl)cyclohexane.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Materials Science: Used in the synthesis of novel materials with unique electronic properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism by which Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to neurotransmission or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Difluorophenyl)cyclohexanone: Similar structure but lacks the hydroxyl group.
4-(2,5-Difluorophenyl)cyclohexane: Similar structure but lacks both the hydroxyl and ketone groups.
Uniqueness
Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol is unique due to the presence of both the hydroxyl group and the difluorophenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14F2O |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4-(2,5-difluorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H14F2O/c13-9-3-6-12(14)11(7-9)8-1-4-10(15)5-2-8/h3,6-8,10,15H,1-2,4-5H2 |
InChI Key |
GLPJQENQXSXLRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=C(C=CC(=C2)F)F)O |
Origin of Product |
United States |
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